[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate
Description
[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate is a synthetic organic compound characterized by a quinone methide backbone modified with a cyano group, a 4-methoxyphenyl substituent, and an N-phenylcarbamate functional group. This structure confers unique electronic and steric properties, making it relevant in materials science and pharmaceutical research. The compound’s synthesis likely involves condensation reactions between nitrobenzene derivatives and active methylene precursors under basic conditions, similar to the synthesis of structurally related arylcyanomethylenequinone oximes . Notably, the presence of syn- and anti-isomers in solution (as observed in analogous compounds) may influence its reactivity and stability .
Properties
CAS No. |
7702-83-2 |
|---|---|
Molecular Formula |
C22H17N3O3 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate |
InChI |
InChI=1S/C22H17N3O3/c1-27-20-13-9-17(10-14-20)21(15-23)16-7-11-19(12-8-16)25-28-22(26)24-18-5-3-2-4-6-18/h2-14H,1H3,(H,24,26) |
InChI Key |
RCBHORXWXMEGKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C=CC(=NOC(=O)NC3=CC=CC=C3)C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of BENZENEACETONITRILE,4-METHOXY-A-[4-[[[(PHENYLAMINO)CARBONYL]OXY]IMINO]-2,5-CYCLOHEXADIEN-1-YLIDENE]-(9CI) involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include reactions such as nitration, reduction, and cyclization. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include acids, bases, and specific catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the reaction conditions and the reagents used.
Scientific Research Applications
BENZENEACETONITRILE,4-METHOXY-A-[4-[[[(PHENYLAMINO)CARBONYL]OXY]IMINO]-2,5-CYCLOHEXADIEN-1-YLIDENE]-(9CI) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects. The exact mechanism can vary depending on the context of its use, such as in medicinal chemistry or biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of cyclohexa-2,5-dien-1-ylidene derivatives, which are widely studied for their optical, catalytic, and biological properties. Below is a detailed comparison with key analogs:
Structural Analogs with Quinone Methide Backbones
Key Observations :
- Electronic Effects: The target compound’s cyano and carbamate groups enhance electron deficiency compared to triarylmethane dyes like Malachite Green, which rely on dimethylamino electron donors for intense coloration .
- Solubility : Unlike sulfonated analogs (e.g., Brilliant Blue FCF), the target compound’s N-phenylcarbamate group reduces water solubility, favoring organic-phase applications .
- Isomerism: Similar to 4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene derivatives, the compound may exist as syn- and anti-isomers, affecting its spectroscopic behavior .
Functional Group Comparison
- Cyano Group: Present in both the target compound and 4-AN (4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene derivatives), this group stabilizes the quinoid structure via conjugation, enhancing UV-Vis absorption .
- Sulfonate vs.
- Methoxy Substitution: The 4-methoxyphenyl group in the target compound contrasts with the dimethylamino group in Malachite Green, reducing basicity but improving photostability .
Biological Activity
The compound [[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate (CAS No. 7702-83-2) is a complex organic molecule with significant potential in medicinal chemistry and pharmacology. Its unique structure includes multiple functional groups such as a cyano group, a methoxy-substituted phenyl ring, and a carbamate moiety, which contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 371.4 g/mol. The intricate structure allows for diverse interactions within biological systems, making it an interesting subject for research.
| Property | Value |
|---|---|
| Molecular Formula | C22H17N3O3 |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 7702-83-2 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the cyano group and carbamate functional group may enhance its binding affinity and selectivity towards specific proteins involved in disease pathways. Studies suggest that compounds with similar structures often exhibit antimicrobial , anti-inflammatory , and antitumor activities.
Predictive Models
Predictive models such as the PASS (Prediction of Activity Spectra for Substances) can estimate the biological activity based on structural features. These models indicate that compounds with similar structural motifs may possess activities against various pathogens and cancer cells.
Case Studies and Research Findings
- Antimicrobial Activity : Research indicates that carbamate derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to N-phenylcarbamate demonstrate efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
- Antitumor Properties : A study evaluating structurally related compounds found that they inhibited cell proliferation in various cancer cell lines, indicating a potential role in cancer therapy. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been explored, particularly those involved in metabolic pathways linked to cancer progression. For example, inhibition of certain kinases has been associated with reduced tumor growth in preclinical models.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Techniques such as:
- Molecular Docking : This computational method predicts how the compound binds to target proteins.
- In vitro Binding Assays : These experiments measure the binding affinity of the compound to specific receptors or enzymes.
These methods help clarify the therapeutic potential and guide further development.
Comparison with Similar Compounds
Comparative studies highlight how this compound's unique combination of functional groups may confer distinct biological activities not observed in other similar compounds.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Carbamate derivatives | Contains carbamate functional group | Antimicrobial, insecticidal |
| Amino-substituted phenols | Amino group attached to aromatic ring | Analgesic, antipyretic |
| Cyanoacrylate compounds | Rapid polymerization | Adhesives, surgical applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
